3-(Trifluoroacetyl)piperidine oxalate
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Overview
Description
3-(Trifluoroacetyl)piperidine oxalate is a chemical compound with the molecular formula C7H10F3NOC2H2O4 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoroacetyl)piperidine oxalate typically involves the reaction of piperidine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Piperidine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{3-(Trifluoroacetyl)piperidine} ]
The resulting 3-(Trifluoroacetyl)piperidine is then reacted with oxalic acid to form the oxalate salt:
[ \text{3-(Trifluoroacetyl)piperidine} + \text{Oxalic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoroacetyl)piperidine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Trifluoroacetyl)piperidine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetyl)piperidine oxalate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Trifluoroacetyl piperidine: A similar compound with a trifluoroacetyl group attached to the piperidine ring.
Piperidine derivatives: Other derivatives of piperidine with different functional groups.
Uniqueness
3-(Trifluoroacetyl)piperidine oxalate is unique due to the presence of both the trifluoroacetyl group and the oxalate salt
Properties
CAS No. |
1221818-68-3 |
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Molecular Formula |
C9H12F3NO5 |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
oxalic acid;2,2,2-trifluoro-1-piperidin-3-ylethanone |
InChI |
InChI=1S/C7H10F3NO.C2H2O4/c8-7(9,10)6(12)5-2-1-3-11-4-5;3-1(4)2(5)6/h5,11H,1-4H2;(H,3,4)(H,5,6) |
InChI Key |
HYNYMEKMZAZWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(=O)C(F)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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